

Application Note: Microbial & Chemo-Enzymatic Synthesis of Phenethyl Lactate (PEL)

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Compound of Interest

Compound Name: Phenethyl lactate

CAS No.: 155449-46-0

Cat. No.: B120143

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Executive Summary & Scientific Distinction

Phenethyl lactate (PEL) is a premium ester derived from the condensation of Phenethyl alcohol (PEA) and Lactic acid. It is prized for its delicate rose-honey olfactory profile and broad-spectrum antimicrobial efficacy.

Critical Scientific Distinction: Researchers often confuse **Phenethyl lactate** (PEL) with Phenyllactic acid (PLA).

- **Phenyllactic Acid (PLA):** A direct fermentation by-product of Lactic Acid Bacteria (LAB) via the reduction of phenylpyruvate (LDH pathway).
- **Phenethyl Lactate (PEL):** An ester (Phenethyl alcohol + Lactate).

Thermodynamic Reality: Direct microbial fermentation of PEL in aqueous media is thermodynamically unfavorable due to the equilibrium constant of esterification in water (

). Therefore, this Application Note details a Biphasic Chemo-Enzymatic Protocol. This system couples the microbial production of precursors (PEA/Lactate) with a lipase-mediated

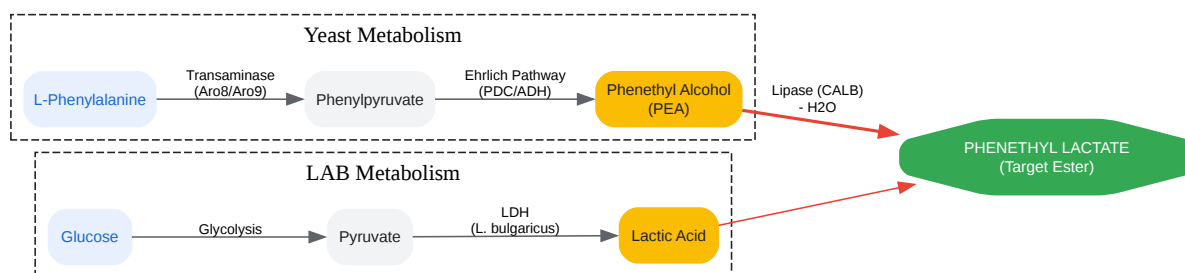
esterification step in a non-aqueous or biphasic environment to drive the reaction forward.

Biosynthetic Logic & Mechanism

The production of PEL requires a convergent biosynthetic approach.

- Precursor A (Phenethyl Alcohol): Generated via the Ehrlich Pathway in *Saccharomyces cerevisiae*. L-Phenylalanine is transaminated, decarboxylated, and reduced to PEA.[1]
- Precursor B (Lactic Acid): Generated via homolactic fermentation in *Lactobacillus* spp.
- The Coupling (Esterification): Catalyzed by Lipase B from *Candida antarctica* (CALB). This enzyme prefers hydrophobic interfaces, making it ideal for biphasic systems.

Pathway Visualization



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Figure 1: Convergent synthesis of **Phenethyl Lactate**.^[2] The esterification step (Red) requires water removal or a biphasic system to overcome hydrolysis.

Protocol: Lipase-Mediated Biphasic Synthesis^[3]

This protocol describes the synthesis of PEL using a Solvent-Free or Biphasic System (Water/Organic) which is superior to aqueous fermentation for ester accumulation.

A. Materials & Reagents^{[2][3][4][5]}

- Biocatalyst: Immobilized Lipase B from *Candida antarctica* (e.g., Novozym 435).[3][4]
- Substrates:
 - Phenethyl alcohol (Natural ex-fermentation or >99% Reagent Grade).
 - Ethyl Lactate (preferred over Lactic Acid to reduce water inhibition) OR L-Lactic Acid (85% syrup).
- Solvent (Optional but recommended): Limonene (Green solvent) or n-Heptane (Lab standard).
- Molecular Sieves (3Å): To scavenge water and drive equilibrium.

B. Experimental Workflow

Step 1: Precursor Preparation (Microbial Sourcing)

Note: If synthesizing de novo, skip to Step 2.

- PEA Production: Cultivate *S. cerevisiae* (Strain S288C or industrial equivalent) in YPD medium supplemented with 5 g/L L-Phenylalanine.
 - Incubation: 30°C, 48h.
 - Extraction: Centrifuge biomass; extract supernatant with ethyl acetate. Evaporate solvent to obtain Crude PEA.
- Lactate Production: Cultivate *Lactobacillus rhamnosus* in MRS broth.
 - Incubation: 37°C, 24h.
 - Purification: Acidify to pH 2.0, extract, and concentrate.

Step 2: Biocatalytic Esterification (The Reaction)

Rationale: Using Ethyl Lactate as an acyl donor (Transesterification) is kinetically faster and produces ethanol as a byproduct, which is easier to remove than water.

- Reaction Mix Setup:

- In a 50 mL screw-cap glass vial, combine:
 - Phenethyl Alcohol: 50 mM[2]
 - Ethyl Lactate: 150 mM (3:1 molar excess to drive reaction).
 - Solvent: 10 mL n-Heptane (or perform solvent-free if substrates are liquid).
- Enzyme Addition:
 - Add Novozym 435 (Immobilized CALB) at 20 mg/mL (approx 2% w/v).
 - Optional: Add 100 mg activated 3Å molecular sieves to absorb byproduct water/ethanol.
- Incubation:
 - Place in an orbital shaker at 50°C (Optimal T for CALB).
 - Agitation: 200 RPM.
 - Duration: 6–24 hours.

Step 3: Monitoring & Termination

- Sample 100 µL every 2 hours.
- Filter enzyme/sieves using a 0.22 µm PTFE filter.
- Dilute 1:10 in Acetonitrile for HPLC analysis.

Analytical Validation (HPLC Method)

To validate the production, you must separate the ester (PEL) from the precursors (PEA and PLA).

Parameter	Condition
Instrument	HPLC (Agilent 1260 or equivalent)
Column	C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	0-2 min: 10% B; 2-15 min: 10% 90% B; 15-20 min: 90% B.
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (Ester bond) and 254 nm (Phenyl ring)
Retention Times (Approx)	Lactic Acid: ~1.5 min PEA: ~6.2 min Phenethyl Lactate: ~11.5 min

Troubleshooting & Optimization

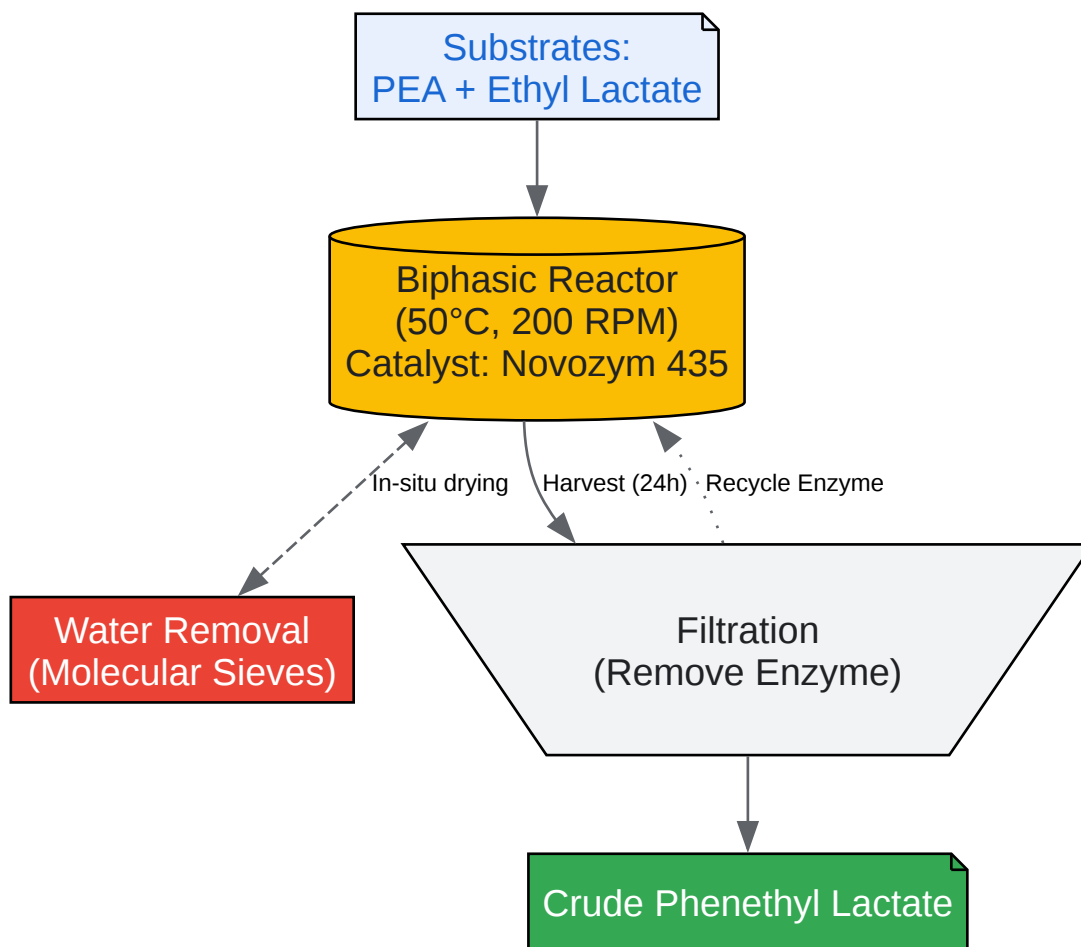
Problem: Low Conversion Yield (<40%)

- Root Cause 1: Water Accumulation.
 - Mechanism:[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Lipases catalyze hydrolysis (reverse reaction) in the presence of water.
 - Fix: Increase Molecular Sieves load or switch to Transesterification using Ethyl Lactate instead of Lactic Acid.
- Root Cause 2: Substrate Inhibition.
 - Mechanism:[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) High concentrations of PEA (>200 mM) can deactivate the enzyme or strip the hydration shell.
 - Fix: Use a fed-batch approach, adding PEA in pulses.

Problem: Enzyme Aggregation

- Root Cause: In solvent-free systems, the viscosity increases as the ester forms.
- Fix: Add a biocompatible solvent like Limonene or t-Butanol to maintain mass transfer.

Process Flow Diagram (Biphasic Reactor)



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Figure 2: Workflow for the chemo-enzymatic synthesis of PEL with enzyme recycling.

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